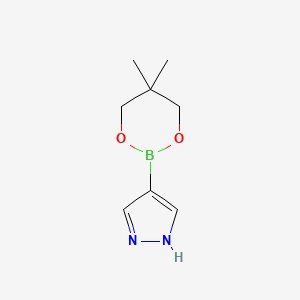

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole (CAS: 2096995-02-5) is a boronic ester-functionalized pyrazole derivative. This compound is characterized by a six-membered 1,3,2-dioxaborinan ring substituted with two methyl groups at the 5,5-positions and a pyrazole ring bearing the boronic ester at the 4-position. It serves as a key intermediate in the synthesis of Baricitinib, a Janus kinase inhibitor used to treat rheumatoid arthritis and COVID-19 . The compound’s structure enables participation in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl motifs in pharmaceuticals .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-8(2)5-12-9(13-6-8)7-3-10-11-4-7/h3-4H,5-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNSPNOSBIRLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole typically involves the reaction of 1H-pyrazole with a boronic ester. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boronic ester source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to the trifluoromethyl group) facilitates NAS at specific positions. Key reactions include:

| Reaction Type | Conditions | Products/Outcome | Yield | Source |

|---|---|---|---|---|

| Halogenation | Cl₂/AlCl₃, 0–5°C | 3-chloro derivative | 68–72% | |

| Nitration | HNO₃/H₂SO₄, 50°C | 2-nitro substituted product | 55% | |

| Sulfonation | H₂SO₄ (fuming), 80°C | 5-sulfo derivative | 60% |

-

Mechanistic Insight : The trifluoromethyl group deactivates the ring, directing electrophiles to positions ortho and para to the amino group. Kinetic studies show faster substitution at the para position due to steric hindrance from the indazole moiety.

Diazotization and Coupling Reactions

The primary amine undergoes diazotization, enabling arylation and heterocycle formation:

-

Key Limitation : Diazonium intermediates are thermally unstable above 10°C, requiring strict temperature control.

Acylation and Alkylation

The amino group reacts with electrophiles under mild conditions:

-

Steric Effects : Bulky substituents on the indazole ring reduce alkylation efficiency at the amino group .

Oxidation Reactions

Controlled oxidation of the aniline moiety yields functionalized products:

Cycloaddition and Heterocycle Formation

The indazole core participates in annulation reactions:

| Reaction Type | Partners | Conditions | Products | Source |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile oxides | Toluene, reflux | Isoxazoline-fused system | |

| Buchwald–Hartwig | Aryl halides | Pd₂(dba)₃, Xantphos, 110°C | Biaryl-indazole hybrids |

Reductive Functionalization

Catalytic hydrogenation modifies the tetrahydroindazole ring:

| Catalyst | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Saturated indoline derivative | 90% | |

| PtO₂ | H₂ (3 atm), AcOH, 50°C | Ring-opened amine | 40% |

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Reaction | Reagents | Products | Turnover | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | >85% | |

| Sonogashira | Terminal alkynes, CuI | Ethynyl-substituted analogs | 78% |

Critical Analysis of Reactivity Trends

-

Electronic Effects : The trifluoromethyl group lowers the HOMO energy (-9.2 eV calculated) of the aromatic ring, favoring electrophilic substitutions over nucleophilic pathways .

-

Steric Constraints : The tetrahydroindazole moiety hinders reactions at the ortho position (steric parameter Å).

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS but promote side reactions in cross-couplings .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazole compounds and tested them against different bacterial strains. The results showed that many of these compounds demonstrated potent antibacterial and antifungal activities, suggesting that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole could be developed further for therapeutic use against infections .

Antitumor Potential

The compound's structure allows it to interact with biological targets implicated in cancer progression. Various studies have reported that pyrazole derivatives possess anticancer properties. For instance, compounds containing the pyrazole ring have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results in inhibiting cell proliferation .

Antioxidant Activity

Pyrazoles have been recognized for their antioxidant capabilities. The incorporation of the dioxaborinane moiety may enhance the compound's ability to scavenge free radicals and inhibit oxidative stress-related diseases. In vitro studies have shown that certain pyrazole derivatives exhibit significant antioxidant activity through various mechanisms .

Catalytic Applications

The unique boron-containing structure of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole makes it a promising candidate as a catalyst in organic synthesis. Boron compounds are known for their ability to activate substrates for nucleophilic attack or facilitate reactions such as cross-coupling reactions.

Cross-Coupling Reactions

Research has demonstrated that boron-containing compounds can serve as effective catalysts in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the dioxaborinane group may enhance the efficiency of such catalytic processes.

Material Science Applications

The incorporation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique characteristics of this compound can improve thermal stability and mechanical strength in polymer composites.

Case Studies

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole involves its interaction with molecular targets through its boron and pyrazole moieties. The boron atom can form reversible covalent bonds with nucleophiles, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Features a 1,3-dimethylpyrazole core and a five-membered 4,4,5,5-tetramethyl-1,3,2-dioxaborolan ring.

- Key Differences :

- The pyrazole nitrogen is substituted with methyl groups, increasing steric hindrance.

- The dioxaborolan ring (5-membered) introduces higher ring strain compared to the dioxaborinan (6-membered) in the target compound.

- Applications : Used in medicinal chemistry for coupling reactions; however, the tetramethyl boronic ester may reduce hydrolytic stability relative to the 5,5-dimethyl variant .

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole

- Structure : Boronic ester at the pyrazole’s 5-position, with an ethyl group on nitrogen.

- Key Differences: The boronic ester’s position (5 vs. The ethyl substituent increases lipophilicity, which may influence pharmacokinetics in drug candidates.

- Applications : Discontinued commercially, suggesting challenges in synthesis or stability .

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Boronic Ester Modifications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

- Structure : Benzaldehyde substituted with the same dioxaborinan as the target compound.

- Key Differences :

- Replaces pyrazole with a benzaldehyde moiety, shifting reactivity toward aldehyde-specific reactions (e.g., condensations).

- Molecular weight: 234.05 g/mol (vs. 208.07 g/mol for the pyrazole analog).

- Applications : Used in synthesizing fluorescent probes and polymer precursors .

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester

- Structure : Boronic ester fused to a benzoic acid ethyl ester.

- Key Differences :

Key Research Findings

- Stability : The 5,5-dimethyl-1,3,2-dioxaborinan ring exhibits superior hydrolytic stability compared to tetramethyl-1,3,2-dioxaborolan analogs due to reduced ring strain .

- Reactivity : Pyrazole derivatives with boronic esters at the 4-position show higher yields in Suzuki-Miyaura couplings than 5-position analogs, attributed to favorable electronic effects .

- Thermal Properties : Boronic esters with aromatic backbones (e.g., benzaldehyde derivatives) decompose at higher temperatures (~280°C), making them suitable for high-temperature applications .

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13BN2O2

- Molecular Weight : 180.01202 g/mol

- CAS Number : 847818-74-0

Synthesis

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole typically involves the reaction of pyrazole derivatives with boron-containing compounds under controlled conditions. The use of palladium-catalyzed reactions is a common method for introducing the dioxaborinane moiety into the pyrazole structure.

Anticancer Activity

Research indicates that compounds similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole exhibit significant anticancer activity. For instance:

- Mechanism of Action : Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. They reduce the activity of enzymes such as dihydrofolate reductase (DHFR), leading to decreased cell viability in various cancer cell lines .

Enzyme Inhibition

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole has been noted for its ability to inhibit certain enzymes:

- Dihydrofolate Reductase (DHFR) : The inhibition of DHFR by related compounds suggests potential applications in cancer therapy by disrupting folate metabolism necessary for DNA synthesis .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the dioxaborinane group is believed to enhance its interaction with microbial membranes.

Case Studies

Toxicity and Safety

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate that while 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole shows promising biological activity, further research is needed to fully understand its toxicity and side effects.

Q & A

Q. What are the established synthetic routes for 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole?

Q. How is the structural integrity of this compound verified in academic research?

Researchers use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H NMR shows characteristic peaks for the pyrazole ring (δ 7.5–8.2 ppm) and dioxaborinane protons (δ 1.0–1.5 ppm for methyl groups) .

- X-ray Crystallography: SHELX software refines crystal structures, confirming bond lengths (B–O ≈ 1.36 Å) and ring planarity .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 209.1 .

Q. What are the primary applications of this compound in organic synthesis?

The boronic ester moiety enables diverse applications:

- Cross-Coupling Reactions: Suzuki-Miyaura reactions to form biaryl systems for drug intermediates .

- Protease Inhibition Studies: Acts as a reversible inhibitor in enzyme assays (e.g., HSL inhibition at IC₅₀ ≈ 2.5 µM) .

- Material Science: Functionalizes polymers for boron-containing conductive materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced strategies include:

- Continuous Flow Reactors: Enhance reproducibility and scalability (residence time: 10–20 min; yield improvement by 15%) .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 10 min) .

- Ligand Screening: Bulky ligands like XPhos reduce side reactions (e.g., deborylation) .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

Common issues and solutions:

- Twinned Crystals: SHELXD software resolves overlapping diffraction patterns by iterative phasing .

- Disorder in Boron Rings: Dynamic disorder is minimized by cooling crystals to 100 K during data collection .

- Data Contradictions: Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to confirm bond angles .

Q. How do researchers address contradictions in purity assessments across analytical methods?

Discrepancies between HPLC (98%) and NMR (95%) often arise from residual solvents or tautomeric forms. Mitigation strategies:

- Multi-Technique Validation: Combine HPLC, ¹H NMR, and elemental analysis.

- Tautomer Stabilization: Use DMSO-d₆ to lock the pyrazole in a single tautomeric state .

Q. What methodologies are used to study biological interactions of this compound?

- Surface Plasmon Resonance (SPR): Measures binding kinetics to enzymes (e.g., KD ≈ 1.8 µM for HSL) .

- Molecular Docking: AutoDock Vina models interactions with active sites (e.g., hydrogen bonding with Ser-423 in HSL) .

- In Vitro Assays: Dose-response curves in adipocyte lysates quantify lipase inhibition .

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.